molecular formula C15H18ClNO4 B7048837 2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid

2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid

Cat. No.: B7048837
M. Wt: 311.76 g/mol
InChI Key: RFCNHYFQTNDUQA-UHFFFAOYSA-N
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Description

2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-methylbenzoic acid, which can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The next step involves the formation of 2-chloro-4-methylbenzoyl chloride, which is then reacted with oxan-4-yl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylbenzoic acid: A precursor in the synthesis of the target compound.

    4-Chloro-2-methylbenzoyl chloride: Another related compound used in synthetic chemistry.

Uniqueness

2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(2-chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-10-2-3-11(12(16)8-10)14(20)17-15(9-13(18)19)4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCNHYFQTNDUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2(CCOCC2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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